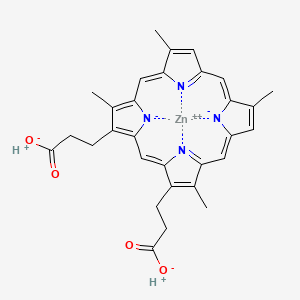

Zn(II) Deuteroporphyrin IX

Description

Overview of Metalloporphyrins in Biological Systems

Metalloporphyrins are a class of compounds characterized by a porphyrin ring chelating a central metal ion. researchgate.netmdpi.com These molecules are so fundamental to life that they have been dubbed the "pigments of life". Current time information in Bangalore, IN. Their diverse functions are dictated by the specific metal ion coordinated within the porphyrin's core. researchgate.netnih.gov

Nature has expertly harnessed metalloporphyrins for a vast array of critical biological processes. Current time information in Bangalore, IN. Perhaps the most well-known example is heme , an iron-containing porphyrin that is the prosthetic group in hemoglobin and myoglobin (B1173299), responsible for transporting and storing oxygen in vertebrates. mdpi.comnih.govnih.gov In the plant kingdom, chlorophyll , a magnesium-based porphyrin, is the central molecule in photosynthesis, capturing light energy to convert it into chemical energy. researchgate.netCurrent time information in Bangalore, IN.nih.gov Other vital roles include electron transport, as seen with the cytochromes (iron porphyrins), and enzymatic catalysis, exemplified by vitamin B12 (a cobalt-containing corrin, a porphyrin-like structure). Current time information in Bangalore, IN.nih.govfrontierspecialtychemicals.com The high stability of the porphyrin macrocycle, combined with the versatile redox properties of the coordinated metal, makes these compounds uniquely suited for their biological roles. mdpi.comfrontierspecialtychemicals.com

| Metalloporphyrin | Central Metal | Biological Function |

| Heme | Iron (Fe) | Oxygen transport/storage (Hemoglobin, Myoglobin) nih.govnih.gov |

| Chlorophyll | Magnesium (Mg) | Photosynthesis Current time information in Bangalore, IN.nih.gov |

| Vitamin B12 (Cobalamin) | Cobalt (Co) | Enzymatic reactions researchgate.netnih.gov |

| Cytochromes | Iron (Fe) | Electron transport Current time information in Bangalore, IN.frontierspecialtychemicals.com |

| Cofactor F430 | Nickel (Ni) | Methanogenesis nih.gov |

Significance of the Deuteroporphyrin (B1211107) IX Scaffold in Bioinorganic Chemistry

Deuteroporphyrin IX is a dicarboxylic porphyrin that holds a significant place in bioinorganic research. researchgate.netnih.gov It is structurally very similar to Protoporphyrin IX, the direct biological precursor to heme. The key difference is that the two vinyl groups present at positions 2 and 4 of Protoporphyrin IX are replaced with hydrogen atoms in Deuteroporphyrin IX. researchgate.net

This seemingly minor structural modification has important consequences for its use in research. The absence of the reactive vinyl groups makes Deuteroporphyrin IX more stable and more soluble in aqueous solutions compared to Protoporphyrin IX. acs.org These properties make it an excellent model compound for investigating the fundamental properties of porphyrins and their metal complexes without the complications of the vinyl groups' reactivity. researchgate.net

The Deuteroporphyrin IX scaffold serves as a versatile starting material in synthetic chemistry. qut.edu.au It can be used to study enzymatic processes; for example, it is a known substrate for the enzyme ferrochelatase, which catalyzes the insertion of iron into porphyrins to form heme. acs.org Its propionic acid side chains and the unsubstituted β-positions (2 and 4) provide reactive sites for a wide range of chemical modifications, allowing researchers to create novel porphyrin-based molecules for various applications. researchgate.netacs.org

Role of Zinc(II) in Porphyrin Coordination and Electronic Properties

The insertion of a zinc(II) ion into the deuteroporphyrin IX macrocycle yields Zn(II) Deuteroporphyrin IX. The choice of zinc is significant for several reasons. The zinc(II) ion has a filled d-shell (d¹⁰ configuration), which means its porphyrin complexes are diamagnetic. worldscientific.com This lack of unpaired electrons simplifies the study of these complexes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, as it avoids the line broadening associated with paramagnetic species. worldscientific.com

The coordination chemistry of zinc porphyrins is well-characterized. The zinc ion typically sits (B43327) within the plane of the four nitrogen atoms of the porphyrin ring and readily accepts one axial ligand, forming a stable five-coordinate, square-pyramidal geometry. researchgate.net While six-coordinate zinc porphyrins with two axial ligands are not commonly observed in solution, they can be formed, particularly when stabilized by chelation effects. researchgate.net This predictable coordination behavior makes zinc porphyrins valuable building blocks in the field of supramolecular chemistry for constructing self-assembled arrays. nih.gov

The presence of the zinc(II) ion also profoundly influences the electronic and photophysical properties of the porphyrin. Like all porphyrins, zinc porphyrins exhibit strong absorption in the visible region of the electromagnetic spectrum. nih.gov These absorptions are characterized by two main features:

An extremely intense band near 400 nm, known as the Soret band or B band. nih.gov

A series of weaker bands between 500 and 600 nm, known as the Q bands . nih.gov

The exact wavelengths and intensities of these bands are modulated by the central metal and the peripheral substituents on the porphyrin ring. sci-hub.se The insertion of zinc leads to a simplified Q-band structure compared to the free-base porphyrin. nih.gov These well-defined spectroscopic signatures are crucial for studying binding events and energy transfer processes.

Academic Research Perspectives on this compound Analogues

The this compound scaffold is a versatile platform for academic research, with scientists creating a wide range of analogues by modifying its structure to tune its properties for specific applications.

One major area of research involves the chemical modification of the two propionic acid side chains. These acidic groups can be readily converted into esters or amides, allowing for the attachment of various functional units. nih.govresearchgate.net For instance, researchers have attached carbohydrate moieties, such as D-galactose, to the porphyrin via ester linkages. The resulting glycoconjugated porphyrins are investigated in photodynamic therapy (PDT), where the sugar units can act as targeting vectors for specific cell surface receptors, potentially increasing the selectivity and efficacy of the photosensitizer. Another strategy involves esterification with oligoethylene glycol chains to enhance water solubility, which is crucial for many biological applications. researchgate.net

A particularly well-studied analogue is This compound 2,4-bis(ethylene glycol) , often abbreviated as ZnBG or Zndtp. frontierspecialtychemicals.com In this derivative, the hydrogen atoms at the 2 and 4 positions are replaced with ethylene (B1197577) glycol groups. This compound has been identified as a potent and specific inhibitor of heme oxygenase (HO), the enzyme responsible for heme degradation. frontierspecialtychemicals.com As such, ZnBG has been extensively investigated as a research tool and a potential therapeutic agent for conditions characterized by dysregulated heme metabolism or the products of HO activity, such as neonatal jaundice (hyperbilirubinemia) and pulmonary fibrosis.

The unsubstituted 2 and 4 positions also serve as valuable synthetic handles for creating other analogues. Through reactions like mercuration followed by palladium-catalyzed coupling, various groups can be introduced. qut.edu.au This has enabled the synthesis of porphyrin dimers and more complex arrays for studies in artificial photosynthesis and materials science. nih.govnih.gov Furthermore, the photophysical properties of Zn(II) porphyrin analogues make them suitable for use in biosensing. For example, the closely related Zn(II) Protoporphyrin IX exhibits enhanced fluorescence upon binding to G-quadruplex DNA, a structure associated with telomerase activity, offering a potential method for cancer cell detection. nih.govfrontierspecialtychemicals.com Research has also explored deuteroporphyrin derivatives as potential antiviral agents, such as HIV protease inhibitors. mdpi.com

The following table summarizes selected research findings on different analogues:

| Analogue Type | Modification | Research Focus/Application | Key Findings |

| Glycoconjugated | D-galactose units attached via ester bonds to propionic acid side chains. | Photodynamic Therapy (PDT) | Introduction of galactose decreased dark toxicity while increasing photoinduced cytotoxicity against cancer cells. |

| Heme Oxygenase Inhibitor | Ethylene glycol groups at the 2 and 4 positions (ZnBG). | Enzyme Inhibition, Therapeutics | Potent inhibitor of heme oxygenase; shown to ameliorate bleomycin-induced pulmonary fibrosis in animal models. |

| Supramolecular Building Block | Esterification of propionic acid side chains (e.g., dimethyl ester). nih.gov | Supramolecular Chemistry | Used as a precursor for creating organometallic porphyrin derivatives that act as ligands for self-assembly. nih.gov |

| Antiviral Agent | Carborane carboxylate esters at the 2,4-dihydroxyethyl positions. mdpi.com | HIV Research | A derivative of 2,4-bis-(α,β-dihydroxyethyl) deuteroporphyrin IX acts as a submicromolar HIV protease inhibitor. mdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H28N4O4Zn |

|---|---|

Molecular Weight |

573.9 g/mol |

IUPAC Name |

zinc;3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |

InChI |

InChI=1S/C30H30N4O4.Zn/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |

InChI Key |

AWLDATKNAASRNV-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CC1=CC2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=CC(=N5)C=C1[N-]2)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Zn Ii Deuteroporphyrin Ix

Strategies for Deuteroporphyrin (B1211107) IX Macrocycle Synthesis

The synthesis of the Deuteroporphyrin IX macrocycle, the foundational structure for Zn(II) Deuteroporphyrin IX, can be achieved through two primary strategies: the chemical modification of readily available natural porphyrins and the more complex de novo total synthesis from simpler acyclic precursors.

A common and efficient route to Deuteroporphyrin IX involves the chemical modification of Protoporphyrin IX, a naturally abundant porphyrin that serves as the precursor to heme. wikipedia.orgfrontierspecialtychemicals.com The key structural difference between Protoporphyrin IX and Deuteroporphyrin IX lies in the substituents at positions 2 and 4 of the porphyrin ring; Protoporphyrin IX possesses vinyl groups (-CH=CH₂) at these positions, whereas Deuteroporphyrin IX has hydrogen atoms.

The conversion is typically achieved by removing the two vinyl groups. One established method involves the resorcinol (B1680541) melt technique. In this procedure, Protoporphyrin IX (often derived from hemin) is heated with resorcinol, which cleaves the vinyl groups and replaces them with hydrogen atoms. This process effectively transforms the heme precursor into the Deuteroporphyrin IX macrocycle. Subsequent esterification, often yielding Deuteroporphyrin IX dimethyl ester, is a common follow-up step to improve solubility and handling for further reactions. sigmaaldrich.comacs.org

Another approach involves the initial conversion of the vinyl groups of Protoporphyrin IX into more reactive intermediates. For instance, the vinyl groups can be hydrated to form hematoporphyrin, which contains hydroxyethyl (B10761427) groups. These can then be dehydrated and subsequently reduced to yield the desired Deuteroporphyrin IX structure.

While modification of natural precursors is often more practical, total synthesis offers greater control and versatility for creating specifically substituted analogues. Total synthesis builds the complex tetrapyrrole macrocycle from simple monopyrrolic or dipyrrolic units.

One notable method for the total synthesis of Deuteroporphyrin IX involves the cyclization of a 1,19-dideoxybiladiene-ac dihydrobromide. rsc.org This linear tetrapyrrole intermediate is constructed by condensing two dipyrromethene hydrobromide units. rsc.org For Deuteroporphyrin IX, the required dipyrromethenes are specifically designed to carry the necessary methyl and propionic acid side chains. The condensation of these two halves, often in the presence of a catalyst like stannic chloride, yields the biladiene-ac (B1260648) salt. rsc.org The final and critical step is the cyclization of this biladiene, which is typically achieved by heating it in a high-boiling solvent such as o-dichlorobenzene, to form the stable porphyrin macrocycle of Deuteroporphyrin IX. rsc.org

Table 1: Comparison of Synthetic Strategies for Deuteroporphyrin IX

| Feature | Chemical Transformation from Precursors | Total Synthesis |

|---|---|---|

| Starting Materials | Protoporphyrin IX, Hemin | Pyrroles, Dipyrromethenes |

| Key Reaction | Removal of vinyl groups (e.g., resorcinol melt) | Cyclization of a biladiene-ac intermediate |

| Primary Advantage | Utilizes readily available natural materials | High versatility for creating analogues |

| Complexity | Generally less complex | More complex, multi-step process |

Zinc(II) Ion Chelation and Complex Formation

The insertion of a zinc(II) ion into the central cavity of the Deuteroporphyrin IX macrocycle is a crucial step in forming the final metalloporphyrin complex. This process, known as chelation or metalation, can be accomplished through various methods, and the resulting complex exhibits specific coordination properties.

The incorporation of zinc into the porphyrin core involves the displacement of the two inner N-H protons by the Zn²⁺ ion. A widely used and effective method is to reflux the free-base Deuteroporphyrin IX (or its ester derivative) with a zinc(II) salt in an organic solvent mixture. nih.gov A common combination is zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) in a mixture of chloroform (B151607) and methanol. nih.gov The reaction progress can be monitored visually by the color change from purple to red and spectroscopically by observing characteristic shifts in the UV-visible absorption spectrum. nih.gov

Alternative and more novel approaches include mechanochemical synthesis. nsf.gov This solvent-free method involves grinding the solid porphyrin with a zinc source, such as zinc acetate, zinc chloride, or zinc oxide, in a ball mill. nsf.gov The mechanical force provides the energy needed to overcome the activation barrier for metal insertion. The efficiency of this method can be influenced by the choice of zinc salt and the use of a grinding agent like silica (B1680970) gel. nsf.gov

The general mechanism for metal ion insertion is believed to proceed through an intermediate "sitting-atop" (SAT) complex, where the metal ion sits (B43327) above the porphyrin plane before fully incorporating into the central cavity and displacing the protons. nih.gov

The zinc(II) ion in this compound has a d¹⁰ electron configuration and typically adopts a four-coordinate, square-planar geometry within the porphyrin macrocycle. However, the zinc center is a Lewis acid and can readily accept axial ligands, expanding its coordination number to five or, more rarely, six. nih.govnih.govacs.org

Five-Coordination: This is the most common coordination geometry for zinc porphyrins in the presence of coordinating ligands. nih.govacs.org A single axial ligand, such as pyridine, imidazole, or various phenols, binds to one face of the porphyrin plane, resulting in a five-coordinate, square-pyramidal geometry. nih.govnih.gov The zinc atom is typically displaced slightly out of the porphyrin plane towards the axial ligand. The strength of this interaction depends on the nature of the ligand. nih.gov

Six-Coordination: The formation of a six-coordinate, pseudo-octahedral complex with two axial ligands is thermodynamically unfavorable for zinc porphyrins in solution and is not commonly observed. nih.govacs.org The binding of the first axial ligand significantly weakens the affinity for a second. However, stable six-coordinate complexes can be achieved by taking advantage of the chelate effect, for example, by using bidentate or polydentate ligands that can bind to the zinc center from both sides or by incorporating the zinc porphyrin into a specific protein environment. nih.govacs.orgnih.gov For instance, when Zn(II) protoporphyrin IX is incorporated into bacterioferritin, the zinc ion becomes six-coordinate with two axial methionine sulfur ligands. nih.gov

The coordination state significantly influences the photophysical and electronic properties of the metalloporphyrin, affecting its absorption and emission spectra. nih.gov Control over the coordination number is therefore essential for tuning the properties of this compound for specific applications.

Peripheral Functionalization and Derivative Synthesis

Modifying the periphery of the Deuteroporphyrin IX macrocycle allows for the synthesis of a wide array of derivatives with tailored properties. These modifications can enhance solubility, introduce new functionalities, or alter the electronic characteristics of the molecule. The propionic acid side chains and the unsubstituted β-positions (positions 2 and 4) are primary targets for functionalization.

One powerful strategy for modifying the β-positions involves initial halogenation of the Deuteroporphyrin IX dimethyl ester, followed by palladium-catalyzed cross-coupling reactions. nih.gov For example, bromination of the macrocycle provides a handle for subsequent Suzuki couplings to introduce aryl groups or Sonogashira couplings to attach alkynyl moieties. nih.gov These reactions provide a versatile platform for synthesizing derivatives with extended π-conjugation or specific recognition sites.

The propionic acid side chains at positions 13 and 17 are also frequently modified. They can be converted into esters, amides, or other functional groups. For instance, the synthesis of a Deuteroporphyrin IX derivative featuring two D-galactose fragments was achieved by esterifying the carboxylic acid groups with a protected galactose unit using a coupling agent, followed by deprotection. worldscientific.com Such modifications are often employed to improve biocompatibility or target specific biological systems.

Another example of peripheral modification is the synthesis of this compound-2,4-bis(ethyleneglycol). scbt.comfrontierspecialtychemicals.com In this derivative, the hydrogens at the 2 and 4 positions are replaced with ethylene (B1197577) glycol chains, which can improve aqueous solubility and influence the molecule's biological activity.

Table 2: Examples of Functionalized this compound Derivatives

| Derivative Name | Functional Group Added | Position of Functionalization | Synthetic Method Highlight |

|---|---|---|---|

| 3,8-Diphenyldeuteroporphyrin IX dimethyl ester | Phenyl groups | β-positions (3, 8) | Halogenation followed by Suzuki coupling nih.gov |

| Deuteroporphyrin IX digalactose ester | D-galactose units | Propionic acid chains (13, 17) | Esterification using Mukayama reagent worldscientific.com |

| This compound-2,4-bis(ethyleneglycol) | Ethylene glycol chains | β-positions (2, 4) | Not detailed in search results |

Chemical Modification of Propionic Acid Side Chains

The two propionic acid side chains of this compound are primary sites for modification, allowing for the attachment of various functional groups through esterification and amide bond formation. These modifications are crucial for altering the solubility, polarity, and biological activity of the porphyrin.

The carboxylic acid groups of the propionic acid side chains can be readily converted into esters and amides using standard organic synthesis protocols.

Esterification: The esterification of porphyrins, including deuteroporphyrin IX, is a well-established method to enhance their solubility in organic solvents and to serve as a protecting group during other chemical transformations. nih.gov This reaction is typically carried out by treating the porphyrin with an excess of the desired alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov For instance, the dimethyl ester of deuteroporphyrin IX is a common starting material for many synthetic routes. alfachemic.comsigmaaldrich.com

Amide Bond Formation: The formation of amide bonds from the propionic acid side chains allows for the covalent attachment of a wide array of molecules, including peptides, targeting ligands, and functional moieties. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the porphyrin's carboxylic acids and a primary or secondary amine. youtube.comfishersci.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. fishersci.co.uk While direct amide formation by heating a carboxylic acid with an amine is possible, it often requires high temperatures and can be inefficient. khanacademy.org A more recent method for efficient amide bond formation with weakly nucleophilic amino porphyrins involves conversion to an isothiocyanate followed by coupling. rsc.org

| Reaction Type | Typical Reagents | Purpose of Modification |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Increase solubility in organic solvents, Protecting group |

| Amide Bond Formation | Amine, Coupling Agent (e.g., DCC, EDC) or Acyl Chloride Formation (e.g., SOCl₂) | Attachment of functional molecules, Altering biological activity |

A notable derivative of this compound is the 2,4-bis(ethylene glycol) adduct, also known as ZnBG. frontierspecialtychemicals.com This compound has been identified as a potent inhibitor of heme oxygenase. frontierspecialtychemicals.comechelon-inc.comfrontierspecialtychemicals.com While the detailed synthetic pathway for the attachment of the ethylene glycol moieties to the deuteroporphyrin core is not extensively described in primary research literature, the compound is commercially available and its chemical properties are well-documented. frontierspecialtychemicals.comechelon-inc.comscbt.comporphyrin.net

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound 2,4 bis ethylene glycol | C₃₄H₃₆N₄O₈Zn | 694.08 g/mol | 119700-81-1 |

Transformations of Vinyl Groups

Although Deuteroporphyrin IX is defined by the absence of vinyl groups, its precursor, Protoporphyrin IX, possesses two vinyl groups that are key sites for chemical modification. The reactivity of these vinyl groups in the zinc-metalated form, Zn(II) Protoporphyrin IX, is of significant interest for creating a diverse range of porphyrin derivatives.

The vinyl groups of Zn(II) Protoporphyrin IX can undergo palladium-catalyzed coupling reactions, such as the Heck-type reaction, to form new carbon-carbon bonds. mdpi.comnih.gov This reaction involves the coupling of the vinyl group with an unsaturated halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov For example, the coupling of Zn(II)-protoporphyrin-IX dimethylester with various bromo-aryl and iodo-aryl compounds has been reported to yield polysubstituted arylvinylydene derivatives. mdpi.comnih.gov This reaction provides a direct method for introducing aryl substituents at the periphery of the porphyrin macrocycle, which can significantly influence its electronic and photophysical properties. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high conversion rates. nih.gov

| Reaction | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Heck-Type Coupling | Zn(II) Protoporphyrin IX, Aryl Halide (Iodo- or Bromo-) | Palladium Catalyst, Base | Arylvinylydene Porphyrin Derivatives |

The vinyl groups of porphyrins can also participate in cycloaddition reactions, acting as either a diene or a dienophile. In the case of Zn(II) porphyrins bearing a vinyl group, the vinyl moiety typically acts as a 2π component (dienophile) in Diels-Alder reactions. researchgate.net The presence of the zinc metal in the porphyrin core influences the electronic properties of the vinyl group, favoring its participation as a dienophile. sigmaaldrich.com This reactivity allows for the fusion of carbocyclic or heterocyclic rings to the porphyrin periphery, leading to the formation of chlorin-type and bacteriochlorin-type structures with altered spectroscopic and photophysical properties. scbt.com

Electrophilic Substitution Reactions on the Porphyrin Ring

The porphyrin macrocycle itself is an aromatic system and can undergo electrophilic substitution reactions. The meso-positions (the carbon bridges linking the pyrrole (B145914) rings) are generally the most reactive sites for electrophilic attack.

One of the key electrophilic substitution reactions is the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) onto the porphyrin ring. nih.govorganic-chemistry.org The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. mdpi.comwikipedia.org However, under the acidic conditions of the Vilsmeier-Haack reaction, labile metal complexes such as Zn(II) porphyrins can undergo demetallation. researchgate.netnih.gov Consequently, this reaction is more commonly performed on more robust metal complexes like those of copper(II) or nickel(II) to achieve formylation of the porphyrin core. nih.gov The resulting formyl group can then serve as a versatile handle for further synthetic transformations. mdpi.com

| Reaction | Typical Reagents | Position of Substitution | Consideration for Zn(II) Complex |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | meso-positions | Potential for demetallation under acidic conditions |

Transition Metal-Catalyzed C-H Activation and Borylation

The functionalization of the porphyrin macrocycle through the activation of its carbon-hydrogen (C-H) bonds is a powerful strategy for synthesizing novel porphyrin derivatives. mdpi.com Transition metal-catalyzed reactions, in particular, have emerged as promising methods for the regioselective modification of these aromatic compounds. mdpi.com

One of the key methodologies in this area is the direct C-H borylation, which introduces a boronic ester group onto the porphyrin ring. This reaction is significant because the resulting borylated porphyrins are versatile building blocks for creating more complex molecular architectures, such as porphyrin oligomers and highly conjugated systems. nih.gov Iridium-catalyzed reactions have been shown to be particularly effective for the direct C-H borylation of various extended π-conjugated systems, including porphyrins. nih.govscispace.com This method is valued for its mild reaction conditions and its ability to achieve different regioselectivity compared to traditional electrophilic substitution reactions. nih.govscispace.com

The general approach for iridium-catalyzed C-H borylation involves the use of a catalyst, such as [Ir(OMe)cod]2, in the presence of a bipyridine ligand. This catalytic system can efficiently cleave a C-H bond on the porphyrin ring and replace it with a boryl group, typically from a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). The regioselectivity of this reaction can often be controlled to target specific positions on the porphyrin core. nih.gov

Another important transition metal-catalyzed reaction is C-H arylation. Palladium catalysts are frequently employed for this purpose. For instance, palladium-catalyzed homocoupling of meso-bromoporphyrins can lead to the formation of directly meso-β-linked diporphyrins with good yields and high regioselectivity. mdpi.com It has been noted that C-H functionalization often proceeds at the most sterically hindered β-position. mdpi.com Microwave-assisted palladium-catalyzed C-H functionalization has also been developed as an efficient method to shorten reaction times for the synthesis of heteroaromatic substituted porphyrins. mdpi.com

While zinc(II) complexes have been explored as catalysts for C-H borylation of other organic molecules, the primary focus for direct porphyrin functionalization has been on iridium and palladium. ed.ac.uk The application of these transition metal-catalyzed C-H activation and borylation reactions to this compound opens up pathways to novel derivatives with tailored electronic and photophysical properties for various applications.

Table 1: Overview of Transition Metal-Catalyzed Functionalization of Porphyrins

| Reaction Type | Typical Catalyst | Reagent | Key Feature | Reference |

|---|---|---|---|---|

| C-H Borylation | Iridium (e.g., [Ir(OMe)cod]2) | Diboron Ester (e.g., B2pin2) | Mild conditions, alternative regioselectivity | nih.gov, scispace.com |

| C-H Arylation | Palladium (e.g., Pd(OAc)2) | Aryl Halides | Formation of C-C bonds at the periphery | mdpi.com |

| Dimerization | Palladium | - | meso-β-linked diporphyrins | mdpi.com |

Preparation of Conjugates for Macromolecular Assemblies

The covalent attachment of this compound to macromolecules such as peptides and proteins is a critical step in the development of sophisticated biomolecular assemblies. These conjugates are designed for a range of applications, including targeted drug delivery, bioimaging, and the creation of artificial enzymes. The propionic acid side chains of the deuteroporphyrin IX macrocycle are the most common points for conjugation.

The synthesis of these conjugates typically involves the activation of the carboxylic acid groups of the propionic acid side chains, followed by reaction with an amine group on the macromolecule, usually the N-terminus or the side chain of a lysine (B10760008) residue, to form a stable amide bond.

A common strategy for preparing porphyrin-peptide conjugates, which can be adapted for this compound, involves solid-phase peptide synthesis (SPPS) for the peptide portion, followed by solution-phase conjugation with the porphyrin. lsu.edu For instance, peptides with known affinity for specific biological targets, such as the epidermal growth factor receptor (EGFR), have been conjugated to mesoporphyrin IX, a close structural analog of deuteroporphyrin IX. lsu.edunih.gov

The conjugation process often employs standard peptide coupling reagents. lsu.edu

Table 2: Common Reagents for Porphyrin-Peptide Conjugation

| Reagent Class | Examples | Function |

|---|---|---|

| Coupling Agents | TBTU, HOBt | Activate carboxylic acids for amide bond formation |

| Base | DIEA | Neutralize acids and facilitate the coupling reaction |

In a typical procedure, the peptide is synthesized and purified first. The porphyrin's carboxylic acid groups are then activated in solution using a coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and an additive such as HOBt (Hydroxybenzotriazole) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). lsu.edu The synthesized peptide is then added to this solution, leading to the formation of the amide linkage. lsu.edu

To improve the solubility and bioavailability of the final conjugate, hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can be incorporated between the porphyrin and the macromolecule. lsu.edu This is achieved by first reacting the porphyrin with a PEG derivative that has a protected carboxylic acid at one end and a reactive group for porphyrin attachment at the other. After deprotection of the carboxylic acid, the porphyrin-PEG construct can be conjugated to the desired macromolecule using the methods described above. lsu.edu

The resulting this compound-macromolecule conjugates can then be purified and characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity. The functional properties of these macromolecular assemblies, such as their binding affinity to specific targets or their photosensitizing capabilities, can then be evaluated. nih.gov The zinc metallated form of naturally occurring porphyrins is of interest as it can act as a photosensitizer. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of Zn Ii Deuteroporphyrin Ix Complexes

Electronic Absorption and Emission Spectroscopy

The highly conjugated 18 π-electron system of the porphyrin macrocycle is responsible for its intense interaction with electromagnetic radiation, leading to characteristic and informative electronic spectra.

The electronic absorption spectrum of Zn(II) Deuteroporphyrin (B1211107) IX, like other metalloporphyrins, is dominated by two principal features originating from π-π* transitions within the porphyrin ring. nih.gov The most prominent feature is an extremely intense absorption band in the near-UV region, known as the Soret band (or B-band), which typically appears around 400-420 nm. researchgate.net This band is attributed to the strongly allowed electronic transition from the ground state (S₀) to the second excited singlet state (S₂).

In the visible region of the spectrum, typically between 500 and 600 nm, a set of much weaker absorption bands, known as Q-bands, are observed. These bands correspond to the quasi-forbidden transition from the ground state to the first excited singlet state (S₁). For metalloporphyrins with D₄h symmetry, such as Zn(II) Deuteroporphyrin IX, the Q-band system is simplified compared to their free-base counterparts. Instead of four distinct Q-bands, two bands are typically observed. pdx.edu These are the 0-0 transition, often labeled as the α-band, and its associated 0-1 vibronic overtone, the β-band.

For the closely related Zn(II) Protoporphyrin IX, the Soret band is observed at approximately 423 nm in dimethyl sulfoxide. mdpi.com The two Q-bands appear at lower energies, with the α-band at roughly 586 nm and the β-band around 548 nm. mdpi.com The insertion of the zinc ion into the porphyrin core leads to a simplification of the Q-band structure and can cause a slight red shift in the Soret band compared to the free-base porphyrin. pdx.edu

| Band | Typical Wavelength (nm) | Transition | Relative Intensity |

|---|---|---|---|

| Soret (B-band) | ~423 | S₀ → S₂ | Very Strong |

| Q-band (β-band) | ~548 | S₀ → S₁ (Vibronic) | Weak |

| Q-band (α-band) | ~586 | S₀ → S₁ (Electronic) | Weak |

Upon excitation, typically into the Soret band, this compound exhibits characteristic fluorescence from the relaxation of the first excited singlet state (S₁) back to the ground state (S₀). The fluorescence emission spectrum is often a mirror image of the Q-band absorption spectrum. For Zn(II) Protoporphyrin IX, excitation at around 420 nm results in two main emission peaks, typically observed near 590 nm and 650 nm. mdpi.com The presence of the diamagnetic Zn(II) ion ensures a relatively high fluorescence quantum yield compared to paramagnetic metalloporphyrins, which promote non-radiative decay pathways.

Fluorescence quenching studies provide valuable insights into the interactions of the porphyrin with its environment. Quenching refers to any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including photoinduced electron transfer (PET) or energy transfer. Both static and dynamic quenching mechanisms have been observed for zinc porphyrins. researchgate.net In static quenching, a non-fluorescent ground-state complex forms between the porphyrin and the quencher. In dynamic quenching, the quencher collides with the porphyrin in its excited state. The fluorescence of zinc porphyrins can be effectively quenched by various molecules, such as pyridinium (B92312) derivatives, through photoinduced electron transfer where the excited porphyrin acts as an electron donor. researchgate.net

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. It is a powerful tool for probing the electronic structure of molecules, particularly for degenerate or near-degenerate excited states, as found in porphyrins. rsc.orgresearchgate.net

The MCD spectrum of a D₄h metalloporphyrin like this compound is characterized by derivative-shaped "A-terms" for transitions to degenerate excited states (like the Q and Soret bands). rsc.org The Q-band region is dominated by a single, positive A-term, which is a hallmark of the degenerate Eᵤ excited state in these symmetric metalloporphyrins. researchgate.net The Soret band also gives rise to a prominent, positive A-term. rsc.org The presence of these A-terms confirms the degeneracy of the excited states as predicted by Gouterman's four-orbital model. rsc.org Deviations from this ideal pattern, such as the appearance of "B-terms" (bands with Gaussian shapes), can indicate a reduction in symmetry, for example, due to axial ligation or solvent effects, which can lift the degeneracy of the excited states. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of porphyrins in solution, providing detailed information about the molecular framework and its symmetry.

The ¹H NMR spectrum of a diamagnetic metalloporphyrin like this compound is highly characteristic due to the powerful ring current effect of the aromatic macrocycle. This effect causes protons located on the periphery of the ring (meso-protons) to be strongly deshielded, shifting their resonances far downfield, typically in the range of 9-11 ppm. Conversely, any protons that would be positioned above or below the plane of the ring would experience a strong shielding effect.

The specific chemical shifts are sensitive to the peripheral substituents. For this compound, the meso-protons (α, β, γ, δ) are the most downfield signals. The methyl protons and the protons of the propionic acid side chains resonate further upfield. The symmetry of the substitution pattern dictates the number of distinct signals. The C₂ᵥ symmetry of the IX isomer results in a specific pattern of signals, allowing for unambiguous assignment.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The shifts of the pyrrole (B145914) α- and β-carbons and the meso-carbons are particularly informative. Research on the dimethyl ester of Zn(II) Deuteroporphyrin-IX has provided detailed assignments of its carbon signals. The meso-carbons are typically found around 98 ppm, while the pyrrole α- and β-carbons resonate at approximately 148 ppm and 137-140 ppm, respectively. The presence of different peripheral substituents influences the chemical shifts of the adjacent ring carbons, allowing for the differentiation of isomers. Any deviation from the expected number of signals can indicate asymmetry in the molecule, for instance, due to axial ligation with a single ligand.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Experimental*) |

|---|---|---|

| meso-H | ~10.0 - 10.5 | ~97 - 98 |

| -CH₃ | ~3.6 - 3.8 | ~12 - 13 |

| -CH₂CH₂COOH | ~4.3 - 4.5 | ~22 |

| -CH₂CH₂COOH | ~3.2 - 3.4 | ~37 |

| Pyrrole α-C | - | ~147 - 148 |

| Pyrrole β-C | - | ~137 - 140 |

*Data for Zn(II) Deuteroporphyrin-IX dimethyl ester.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This method is particularly useful for studying non-covalent, supramolecular interactions. Since the diffusion coefficient is related to the size and shape of a molecule (according to the Stokes-Einstein equation), the formation of larger aggregates or host-guest complexes can be directly observed.

In the context of this compound, DOSY can be used to monitor its self-association or its binding to other molecules, such as bifunctional ligands (e.g., DABCO), to form dimers, oligomers, or more complex assemblies. In a DOSY spectrum, all proton signals belonging to a single species will align horizontally, corresponding to a single diffusion coefficient. The formation of a larger supramolecular complex results in a smaller diffusion coefficient compared to the individual components, providing clear evidence of the association and allowing for the estimation of the size and molecular weight of the assembly.

Transverse relaxation time (T₂) measurements provide information on the dynamics and local environment of nuclei. T₂ is sensitive to slow molecular motions, conformational exchange, and aggregation. In supramolecular chemistry, the formation of large assemblies often leads to a significant decrease in the T₂ relaxation time (and a corresponding increase in the NMR signal linewidth, as linewidth is inversely proportional to T₂). This line broadening is a direct consequence of the slower tumbling of the larger aggregate in solution. By measuring T₂ values for different protons within a supramolecular assembly, one can probe the rigidity and dynamics of different parts of the structure. For instance, segments of the molecule that are involved in tight binding interactions will exhibit shorter T₂ values compared to more flexible, mobile segments.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions. It is a critical tool in the characterization of metalloporphyrins, providing exact molecular weight information and insights into the elemental composition of the molecule. For a compound like this compound, soft ionization techniques are particularly favored as they can generate intact molecular ions with minimal fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and non-volatile molecules like metalloporphyrins. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS is primarily used to confirm the molecular weight of the complex. The analysis provides a precise mass measurement, which can be used to verify the successful incorporation of the zinc ion into the deuteroporphyrin IX macrocycle. A key feature observed in the mass spectrum of zinc-containing compounds is the characteristic isotopic pattern of zinc. researchgate.net Natural zinc is composed of five stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn), which results in a distinctive cluster of peaks in the mass spectrum. This isotopic signature serves as definitive evidence for the presence of zinc in the complex. researchgate.net

High-resolution ESI-MS, often coupled with analyzers like time-of-flight (TOF), can provide highly accurate mass data, allowing for the determination of the elemental formula of the molecular ion and distinguishing it from other species with similar nominal masses. researchgate.netnih.gov

Table 1: Expected ESI-MS Data for this compound| Parameter | Expected Observation | Significance |

|---|---|---|

| Molecular Formula | C₃₀H₃₀N₄O₄Zn | Represents the elemental composition of the complex. |

| Monoisotopic Mass | 574.1558 u | Calculated mass using the most abundant isotope of each element (e.g., ⁶⁴Zn). |

| Observed Ion | [M+H]⁺ | The protonated molecular ion, typically observed in positive ion mode ESI-MS. |

| Expected m/z for [M+H]⁺ | 575.1631 | The mass-to-charge ratio for the most abundant isotopic peak of the protonated molecule. |

| Isotopic Pattern | A cluster of peaks separated by ~1 and ~2 m/z units. | Confirms the presence of zinc due to its natural isotopic abundance. researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique for studying materials with unpaired electrons. wikipedia.org The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. mit.edu Consequently, ESR spectroscopy is a powerful tool for investigating paramagnetic species, such as organic free radicals, triplet states, and many transition metal complexes. wikipedia.orgmit.edu

The Zn(II) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are completely filled. As a result, there are no unpaired electrons associated with the metal center, and Zn(II) is therefore diamagnetic. mit.edu The deuteroporphyrin IX ligand in its ground state is also a closed-shell molecule with all electrons paired.

Given that both the central metal ion and the porphyrin macrocycle lack unpaired electrons, the this compound complex in its ground state is diamagnetic and, therefore, ESR-silent. Standard ESR spectroscopy cannot be used to directly study this compound. However, ESR could be employed to characterize transient paramagnetic species derived from the complex, such as its radical cation or anion (formed by chemical or electrochemical oxidation or reduction) or its photoexcited triplet state.

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when a single crystal is irradiated with a beam of X-rays, researchers can generate a detailed electron density map of the molecule and refine a precise atomic model. nih.gov

For this compound and related metalloporphyrins, X-ray crystallography provides definitive information on several key structural features:

Coordination Geometry: It confirms the coordination number and geometry of the central zinc ion. In the absence of axial ligands, the zinc ion is typically four-coordinate with the four pyrrolic nitrogen atoms of the porphyrin core, often adopting a square planar geometry. In the presence of one or two axial ligands, the coordination becomes five-coordinate (square pyramidal) or six-coordinate (octahedral), respectively. nih.govresearchgate.net

Macrocycle Conformation: The technique reveals the precise conformation of the porphyrin macrocycle. While often depicted as planar, porphyrin rings can exhibit significant distortions from planarity, such as saddling, ruffling, or doming, in response to electronic effects of the metal, peripheral substituents, or crystal packing forces. researchgate.net

Bond Lengths and Angles: It allows for the precise measurement of all bond lengths and angles within the molecule, including the critical Zn-N bond lengths.

While a specific crystal structure for isolated this compound is not detailed in the provided search results, extensive crystallographic studies have been performed on closely related zinc porphyrins, such as Zn(II) Protoporphyrin IX. For instance, the crystal structure of Zn(II) Protoporphyrin IX substituted into the protein bacterioferritin has been determined, revealing a six-coordinate zinc center with two axial methionine sulfur ligands. nih.gov

Table 2: Representative X-ray Crystallographic Data for a Zn(II) Porphyrin Complex (ZnPP-Bfr)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu1nlE2aVP3sD4LNX5XGxnyp97nOxM1r30NK0Yf-LoS3LMxEqX-MTosxB8gKNMCw_RB_UUu7zoBWfeydNCsX0jsXWIkGRfUdAXiXNcGYeAtb8EfvBGzRsnBvoeFjBczFvuzon4FWK19J3leg%3D%3D)]| Parameter | Value |

|---|---|

| PDB Entry | 6P8L |

| Crystal System | Cubic |

| Space Group | F4₃2 |

| Unit Cell Dimensions (Å) | a = b = c = 173.3 |

| Resolution (Å) | 1.80 |

| R-work / R-free | 0.174 / 0.201 |

| Zn Coordination | Six-coordinate (4 porphyrin N, 2 axial Met S) |

Computational and Theoretical Investigations of Zn Ii Deuteroporphyrin Ix

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of metalloporphyrins, including Zn(II) Deuteroporphyrin (B1211107) IX. researchgate.netumb.edu DFT calculations allow for the prediction of molecular geometries, electronic ground states, and the nature of bonding within the molecule. umb.edu

Systematic DFT studies on metal-porphyrins, including zinc complexes, have provided a clear understanding of their ground states and electronic properties. umb.edu For Zn(II) porphyrins, the calculations typically show a closed-shell electronic structure. The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the molecule's reactivity and photophysical properties. In many porphyrins, the HOMO and HOMO-1 are nearly degenerate, as are the LUMO and LUMO+1, a feature that is well-described by Gouterman's four-orbital model. However, substitutions on the porphyrin ring can alter the energy and topology of these orbitals. rsc.org

DFT calculations have been employed to study the influence of peripheral substituents on the electronic properties of metalloporphyrins. umb.edumdpi.com These studies reveal how different functional groups can modulate the electron density distribution, which in turn affects the reactivity and spectroscopic signatures of the molecule. nih.gov For instance, the introduction of electron-withdrawing groups can lead to a stabilization of the LUMO, potentially introducing charge-transfer character to electronic transitions. rsc.org

The reactivity of Zn(II) Deuteroporphyrin IX can also be assessed using DFT. For example, DFT simulations have been used to study the interactions and charge transfer between Zn(II) porphyrins and other molecules or surfaces, which is critical for applications in catalysis and solar energy conversion. mdpi.com The photocatalytic activity of zinc porphyrin complexes, such as in the oxidation of NADH, is influenced by the protein scaffold, which protects the porphyrin from reactive species.

Table 1: Representative DFT-Calculated Properties of Zn(II) Porphyrin Systems

| Property | Description | Typical Findings |

| Ground State Geometry | The optimized, lowest-energy three-dimensional structure of the molecule. | Planar or near-planar D4h symmetry for the porphyrin core. nih.gov |

| Frontier Orbital Energies | The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | These energies are key determinants of the molecule's redox properties and are influenced by peripheral substituents. rsc.orgnih.gov |

| M-N Bond Character | The nature of the chemical bond between the central zinc ion and the nitrogen atoms of the porphyrin ring. | Natural Bond Orbital (NBO) analysis often indicates a significant ionic character in the Zn-N bonds. nih.govmdpi.com |

| Binding Energies | The energy released upon the formation of a complex, such as a dimer. | For Zn(II)-porphyrin dimers, binding energies are influenced by metal complexation and peripheral groups. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Modeling

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment over time. cuni.czescholarship.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

MD simulations have been utilized to investigate the conformational freedom of porphyrin-containing systems. For example, in a study of a multi-domain metalloenzyme, MD simulations suggested that the presence of a zinc porphyrin can restrain the conformational freedom of nearby amino acid residues, which in turn affects the reactivity of the enzyme. When this compound (ZnDP) was introduced, the protein was found to be more flexible.

The interaction of this compound with biomolecules, such as proteins, is a key area of study using MD simulations. These simulations can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the porphyrin-protein complex. mdpi.com For instance, MD simulations can be used to analyze the stability of porphyrin binding to proteins like human serum albumin by monitoring the root-mean-square deviation (RMSD) of the porphyrin and protein over the course of the simulation. mdpi.com

Furthermore, MD simulations are instrumental in modeling the interaction of Zn(II) porphyrins with membranes. nih.gov These simulations can provide insights into how the porphyrin associates with and potentially inserts into a lipid bilayer, which is relevant for applications in photodynamic therapy. The binding of zinc ions can influence the helical conformation of peptides and their interaction with membranes. nih.gov

Table 2: Applications of MD Simulations in Studying this compound Systems

| Application | Description | Key Insights |

| Conformational Analysis | Studying the flexibility and accessible shapes of the porphyrin and its complexes. | The porphyrin macrocycle is generally rigid, but peripheral side chains and interactions with a host molecule can induce conformational changes. |

| Protein-Porphyrin Interactions | Modeling the binding of this compound to proteins. | Identification of key amino acid residues involved in binding and stabilization of the complex through various non-covalent interactions. mdpi.com |

| Solvation Effects | Simulating the behavior of the porphyrin in different solvent environments. | Understanding how the solvent influences the conformation and aggregation state of the porphyrin. |

| Membrane Interactions | Investigating the association of the porphyrin with lipid bilayers. | Elucidation of the mechanisms of membrane binding and insertion, which is crucial for drug delivery and photodynamic therapy applications. nih.gov |

Ligand Field Theory Applications in Transition Metal Porphyrins

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.org It is an extension of crystal field theory and incorporates concepts from molecular orbital theory to explain the bonding and spectroscopic properties of these compounds. wikipedia.org LFT focuses on the splitting of the d-orbitals of the central metal ion due to the electrostatic field created by the surrounding ligands. libretexts.org

In the context of transition metal porphyrins, LFT is used to understand the d-orbital energy levels and how they are affected by the porphyrin macrocycle and any axial ligands. researchgate.net The energy splitting of the d-orbitals is a key factor in determining the electronic spectra, magnetic properties, and reactivity of the complex. uci.edu

However, for this compound, the application of LFT is limited in its utility. Zinc(II) has a d¹⁰ electronic configuration, meaning all five d-orbitals are completely filled. uci.edu Consequently, there are no d-d electronic transitions, which are the primary phenomena explained by LFT. The electronic absorption spectrum of this compound is dominated by π-π* transitions within the porphyrin macrocycle, rather than transitions involving the metal d-orbitals.

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on DFT, are widely used to predict the spectroscopic parameters of molecules like this compound. nih.govfigshare.com Time-dependent DFT (TD-DFT) is a prominent method for calculating the electronic absorption spectra of molecules. nih.gov

For porphyrins, TD-DFT calculations can accurately predict the energies and intensities of the characteristic Q and Soret bands in the UV-visible spectrum. researchgate.netnih.gov These calculations provide insights into the nature of the electronic transitions, confirming that they are primarily π-π* transitions within the porphyrin ring. The accuracy of the predicted spectra can be influenced by the choice of the DFT functional and basis set. mdpi.com

Computational methods can also be used to predict vibrational spectra (infrared and Raman). rsc.org By calculating the vibrational frequencies and normal modes, it is possible to assign the experimentally observed spectral bands to specific molecular vibrations. This can provide detailed information about the molecular structure and bonding.

Furthermore, computational models can be used to investigate how the spectroscopic properties of this compound are affected by its environment, such as solvent effects or binding to a protein. These calculations can help to interpret experimental spectra and provide a deeper understanding of the structure-property relationships of the molecule.

Table 3: Computationally Predicted Spectroscopic Parameters for Zn(II) Porphyrin Systems

| Spectroscopic Parameter | Computational Method | Information Obtained |

| Electronic Absorption Bands (Q and Soret) | Time-Dependent DFT (TD-DFT) | Prediction of the position and intensity of major absorption bands in the UV-visible spectrum. researchgate.netnih.gov |

| Vibrational Frequencies | DFT | Calculation of infrared and Raman active vibrational modes, aiding in the interpretation of experimental vibrational spectra. rsc.org |

| Excitation Energies | TD-DFT | Determination of the energies of electronic excited states, which are important for understanding the photophysical properties of the molecule. researchgate.net |

| Oscillator Strengths | TD-DFT | A measure of the intensity of an electronic transition, which can be compared with experimental absorption spectra. researchgate.net |

Biochemical and Cellular Research on Zn Ii Deuteroporphyrin Ix in Model Systems

Modulation of Heme Oxygenase Activity

Zn(II) Deuteroporphyrin (B1211107) IX and its related metalloporphyrins are recognized as potent inhibitors of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme. This inhibitory action is central to its application in biochemical research.

In Vitro Enzyme Inhibition Kinetics and Mechanism

In laboratory settings, Zinc Protoporphyrin IX (ZnPP), a structurally similar compound, has been identified as a competitive inhibitor of heme oxygenase. nih.gov This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, heme. This competitive inhibition blocks the enzymatic degradation of heme into biliverdin, iron, and carbon monoxide. nih.govmdpi.com The potency of these zinc metalloporphyrins as inhibitors makes them valuable tools for studying the physiological and pathological roles of the heme oxygenase system. karger.com

Effects on Heme Oxygenase Activity in Animal Models (e.g., neonatal rats)

Research using animal models has demonstrated the in vivo efficacy of zinc deuteroporphyrin derivatives as heme oxygenase inhibitors. A notable example is the study of Zinc Deuteroporphyrin IX 2,4 bis glycol (ZnBG) in neonatal rats. karger.com Following oral administration, ZnBG was absorbed and distributed systemically, leading to significant inhibition of heme oxygenase activity in key tissues. karger.com

In two-week-old suckling rats, orally administered ZnBG resulted in a 67% inhibition of heme oxygenase activity in the liver and a 72% inhibition in the spleen compared to control values. karger.com These findings highlight the compound's ability to effectively suppress enzyme function in a living organism. karger.com

| Tissue | Heme Oxygenase Activity Inhibition (%) | Animal Model |

| Liver | 67% | Neonatal Rats |

| Spleen | 72% | Neonatal Rats |

Impact on Endogenous Heme Metabolism in Research Models

By inhibiting heme oxygenase, Zn(II) Deuteroporphyrin IX and its analogues directly interfere with the primary pathway for heme degradation. nih.gov Heme oxygenase catalyzes the breakdown of heme, a process crucial for iron homeostasis and the production of bioactive molecules like bilirubin (B190676) and carbon monoxide. mdpi.commdpi.com

Inhibition of this enzyme leads to a decrease in the production of these catabolites. nih.gov Zinc protoporphyrin's role as a competitive inhibitor of heme oxygenase suggests it can regulate heme catabolism. nih.gov This interruption of endogenous heme metabolism is a key area of investigation, as the accumulation of heme or the depletion of its byproducts can have significant cellular consequences. mdpi.com

Interactions with Biological Macromolecules

Beyond enzyme inhibition, this compound interacts with other significant biological molecules, including nucleic acids.

Nucleic Acid Interactions

The interaction between zinc porphyrins and specific DNA secondary structures has led to innovative biotechnological applications. Specifically, Zinc(II)-protoporphyrin IX (ZnPPIX) has been shown to bind to G-quadruplexes, which are four-stranded DNA structures formed in guanine-rich sequences. nih.gov This binding event results in a significant enhancement of the porphyrin's natural fluorescence. nih.gov

This fluorescence-enhancing property has been harnessed to develop novel biosensors. By designing DNA probes that form a G-quadruplex structure only in the presence of a specific target, the ZnPPIX/G-quadruplex complex can act as a signal transducer. nih.gov Research has successfully utilized this system for the sensitive detection of various analytes and enzymatic activities. nih.gov

| Application | Target Analyte / Activity | Detection Limit |

| DNA Sensor | Analyte DNA | 5 nM |

| Amplified DNA Sensor | Analyte DNA (with Exonuclease III) | 200 pM |

| Aptasensor | Adenosine-5'-triphosphate (ATP) | 10 µM |

| Enzyme Activity Sensor | Telomerase from cancer cell extract | 380 ± 20 cells |

These biosensors operate on the principle that the target molecule or enzyme activity induces a conformational change in the DNA, allowing for the formation of the G-quadruplex and subsequent binding of ZnPPIX, which generates a measurable fluorescent signal. nih.gov

Modulation of Telomerase Activity in Cell Lines

Direct studies on the modulation of telomerase activity by this compound are not extensively documented in the available scientific literature. However, significant research has been conducted on the closely related compound, Zinc(II) Protoporphyrin IX (ZnPP), which provides valuable insights into the potential effects of zinc-containing porphyrins on this enzyme.

Research has demonstrated that ZnPP can effectively inhibit telomerase activity. nih.govnih.gov This inhibition is a key aspect of its pro-apoptotic and anti-proliferative properties in cancer cells. nih.govnih.gov Studies have shown that ZnPP down-regulates the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of the telomerase enzyme. nih.gov Furthermore, ZnPP has been identified as a potent inhibitor of telomerase activity in both intact cells and cellular extracts, with reported IC50 and EC50 values of approximately 2.5 µM and 6 µM, respectively. nih.govnih.gov The mechanism of inhibition does not appear to involve direct binding to telomeric DNA sequences. Instead, it is suggested that ZnPP interacts with other components of the telomerase complex, leading to a reduction in its enzymatic function. nih.govnih.gov Given the structural similarity between protoporphyrin IX and deuteroporphyrin IX, it is plausible that this compound could exert similar inhibitory effects on telomerase, although direct experimental verification is required.

Table 1: Inhibitory Concentrations of Zinc(II) Protoporphyrin IX on Telomerase Activity

| Parameter | Value (µM) | Cell System |

| IC50 | ~2.5 | Cellular Extracts |

| EC50 | ~6.0 | Intact Cells |

DNA Synthesis Inhibition in Telomerase-Positive Cellular Models

The inhibition of DNA synthesis is a significant consequence of telomerase modulation by zinc porphyrins. In telomerase-positive cells, where telomerase activity is crucial for maintaining telomere length and enabling continuous cell division, its inhibition can lead to a halt in DNA replication and cell proliferation.

Studies on Zinc(II) Protoporphyrin IX (ZnPP) have shown it to be a highly effective inhibitor of DNA synthesis in telomerase-positive cell lines. nih.gov This effect is closely linked to its ability to inhibit telomerase and promote apoptosis. nih.gov The antiproliferative effects of ZnPP are observed predominantly in cells that express telomerase, indicating a direct relationship between telomerase inhibition and the cessation of DNA synthesis. nih.gov The deprivation of zinc itself has also been shown to inhibit DNA synthesis in cell cultures, a process that is reversible upon the reintroduction of zinc. nih.govresearchgate.net This highlights the essential role of zinc in cellular processes required for DNA replication. While direct experimental data for this compound is not available, its structural analogy to ZnPP suggests it could have similar inhibitory effects on DNA synthesis in telomerase-positive cells, likely mediated through the inhibition of telomerase activity.

Protein Binding and Functional Modulation

Interactions with Heme-Binding Proteins (e.g., Myoglobin (B1173299), Bacterioferritin, Cytochrome variants)

This compound, as a heme analog, is capable of interacting with various heme-binding proteins, leading to the formation of reconstituted metalloproteins with altered properties.

Myoglobin: The replacement of the native iron-protoporphyrin IX (heme) in myoglobin with zinc-containing porphyrins is a well-established technique to create fluorescent probes for studying protein dynamics. The resulting Zn(II)-porphyrin-myoglobin complexes are valuable tools for investigating ligand binding and protein conformational changes.

Bacterioferritin: This iron-storage protein can bind up to 12 heme molecules. Studies have shown that the native heme b can be substituted with Zn(II) Protoporphyrin IX. This substitution allows for the study of photoinduced electron transfer and iron release from the protein core.

Cytochrome Variants:

Cytochrome c: While direct studies with this compound are limited, research on Zn(II) Protoporphyrin IX has shown that it can act as a potent inhibitor of cytochrome c biogenesis pathways. nih.gov It is proposed that ZnPP competes with heme for binding to proteins involved in the heme delivery and insertion process. nih.gov

Cytochrome P450: Zinc ions (Zn2+) have been shown to directly inhibit the activity of cytochrome P450 3A4 (CYP3A4) with an IC50 value of 27 µM. researchgate.netnih.gov The inhibitory mechanism is thought to involve the prevention of the stimulatory effect of cytochrome b5 on CYP3A4 activity. nih.gov

Cytochrome c Oxidase: Zinc ions can inhibit proton transfer in cytochrome c oxidase by binding to and blocking the entrance of a proton-conducting pathway known as the D-pathway. nih.gov

These interactions highlight the potential of this compound to modulate the function of a range of heme-containing proteins.

Inhibition of Ferrochelatase Enzyme

Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, responsible for inserting ferrous iron into protoporphyrin IX. The activity of this enzyme can be inhibited by various divalent cations and metalloporphyrins.

Zinc ions (Zn2+) are known to be both a substrate and an inhibitor of ferrochelatase. nih.govresearchgate.net Zinc competes with ferrous iron (Fe2+) for insertion into the porphyrin macrocycle. nih.govfrontiersin.org This competition can lead to the formation of zinc protoporphyrin instead of heme. High concentrations of zinc can lead to substrate inhibition, with the order of inhibition for several divalent cations being Cu2+ > Zn2+ > Co2+ > Ni2+. nih.govresearchgate.net The inhibition by zinc is thought to occur through the binding of a second zinc ion to the enzyme-product complex, in what is described as an uncompetitive substrate inhibition model.

While the inhibitory action of the zinc ion is well-documented, the direct inhibition by a pre-formed zinc porphyrin complex like this compound is less clear. However, other metalloporphyrins, such as tin protoporphyrin IX, and N-alkylated porphyrins like N-methylprotoporphyrin, are known to be potent competitive inhibitors of ferrochelatase. scbt.comnih.gov These inhibitors bind to the active site and prevent the binding of the natural porphyrin substrate. scbt.com It is therefore plausible that this compound could also act as a product inhibitor, although further research is needed to confirm this.

Table 2: Order of Substrate Inhibition of Ferrochelatase by Divalent Metal Ions

| Metal Ion | Relative Inhibitory Effect |

| Copper (Cu2+) | Highest |

| Zinc (Zn2+) | High |

| Cobalt (Co2+) | Moderate |

| Nickel (Ni2+) | Lower |

Binding Specificity to Haemophores (e.g., HmuY)

Haemophores are proteins secreted by bacteria to acquire heme from their host. The HmuY protein from the periodontal pathogen Porphyromonas gingivalis is a well-characterized haemophore.

Studies have demonstrated that HmuY can bind a variety of metalloporphyrins, not just the iron-containing heme. rsc.org Research has explicitly shown that HmuY binds iron(III) deuteroporphyrin IX and iron(III) mesoporphyrin IX in a manner analogous to how it binds the native iron(III) protoporphyrin IX (heme). nih.gov Furthermore, HmuY has been shown to bind Zn(II) Protoporphyrin IX with an affinity similar to that of heme. rsc.org The dissociation constant (Kd) for the Zn(II)PPIX-HmuY complex was determined to be 0.249 µM, which is comparable to the Kd of 0.248 µM for the heme-HmuY complex. rsc.org

Given that HmuY binds both iron(III) deuteroporphyrin IX and Zn(II) protoporphyrin IX with high affinity, it is highly probable that this compound also serves as a high-affinity ligand for this haemophore. The binding of these non-iron metalloporphyrins is stable, and once bound, they are not easily displaced by an excess of heme. rsc.org This suggests that this compound could potentially interfere with heme acquisition by bacteria that utilize the HmuY system.

Table 3: Dissociation Constants (Kd) for the Binding of Metalloporphyrins to HmuY

| Metalloporphyrin | Dissociation Constant (Kd) in µM |

| Iron(III) Protoporphyrin IX (Heme) | 0.248 |

| Zinc(II) Protoporphyrin IX | 0.249 |

| Gallium(III) Protoporphyrin IX | 0.341 |

Interaction with Lipid Vesicles and Model Membranes

The interaction of porphyrins with lipid membranes is a critical factor in their biological activity, influencing their uptake, localization, and efficacy in applications such as photodynamic therapy. While specific studies on this compound are limited, research on structurally similar zinc porphyrins provides a framework for understanding its likely behavior.

The binding of dicarboxylic metalloporphyrins, such as Zn-hematoporphyrin IX and Zn-mesoporphyrin IX, to liposomes is significantly influenced by pH. researchgate.net The neutral, monoanionic, and dianionic forms of these porphyrins can all bind to lipid vesicles. This indicates that the porphyrin macrocycle can insert into the lipid environment of the membrane, with the charged carboxylate groups likely positioned near the lipid-water interface. researchgate.net The hydrophobicity of the porphyrin is a key determinant of its affinity for the membrane.

Studies with other zinc-containing photosensitizers, like zinc-phthalocyanine, have shown that when incorporated into liposomes, they can be transferred to other lipid structures, such as low-density lipoproteins. nih.gov This suggests a dynamic interaction and exchange between different lipid environments. Furthermore, zinc ions themselves have been shown to interact with and alter the structure of lipid bilayers, causing changes in membrane thickness. nih.gov

Cellular Responses and Signaling Pathways in In Vitro and Animal Models

Research into this compound and related metalloporphyrins has revealed significant interactions with cellular processes in various model systems. These compounds, primarily known as inhibitors of heme oxygenase (HO), influence fundamental pathways such as cell survival, oxidative stress, and tissue remodeling.

Impact on Cell Proliferation and Apoptosis in Specific Cell Lines

This compound and its close analog, Zinc Protoporphyrin IX (ZnPP IX), have demonstrated potent effects on cell viability, particularly in cancer cell lines, by inducing apoptosis (programmed cell death). As inhibitors of heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors and associated with chemoresistance, these compounds disrupt cellular defense mechanisms, rendering cancer cells more susceptible to death.

In vitro studies have shown that ZnPP IX can trigger apoptosis in a concentration-dependent manner in cell lines such as AH136B ascites hepatoma cells. The apoptotic effect is significant and can be completely blocked by specific caspase-3 inhibitors, indicating that the compound acts through the canonical caspase-mediated apoptotic pathway. This pro-apoptotic activity is inversely correlated with tumor cell viability. Furthermore, research on various liver cancer cell lines has confirmed that inhibiting HO-1 with ZnPP IX significantly augments the cell-killing effects of conventional chemotherapy agents like cisplatin. This suggests that ZnPP IX not only has intrinsic anti-proliferative effects but also acts as a chemosensitizer. The compound has been shown to suppress the growth of gastric cancer, hepatocellular carcinoma, and sarcoma in research models.

Table 1: Effect of Zinc Protoporphyrin IX (ZnPP IX) on Apoptosis in AH136B Cells

| Concentration of ZnPP IX | Percentage of Apoptotic Cells (%) |

|---|---|

| Control | < 5% |

| 100 µM | 46.7% |

Data derived from studies on AH136B ascites hepatoma cells, showing a concentration-dependent induction of apoptosis.

Modulation of Oxidative Stress Pathways in Cellular Models

A primary mechanism through which zinc porphyrins exert their cytotoxic and apoptotic effects is the modulation of intracellular oxidative stress. By inhibiting heme oxygenase, these compounds disrupt the breakdown of pro-oxidant heme into antioxidant products like bilirubin. This inhibition leads to an accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids, ultimately triggering cell death.

Studies in liver cancer cell lines demonstrated that treatment with ZnPP IX, especially in combination with cisplatin, leads to a marked increase in intracellular ROS production. This elevation in oxidative stress is directly linked to the observed increase in apoptosis and caspase-3 activity. Conversely, inducing HO-1 activity was found to decrease ROS levels and protect cancer cells from chemotherapy-induced death. In vivo studies in mice have also shown that protoporphyrin accumulation can induce oxidative stress in the liver, leading to lipid peroxidation and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. These findings establish a clear link between the action of zinc porphyrins, HO-1 inhibition, and the induction of oxidative stress as a key signaling pathway.

Table 2: Modulation of Reactive Oxygen Species (ROS) by ZnPP IX in Liver Cancer Cells

| Treatment Group | Relative ROS Production (Fluorescence Intensity) |

|---|---|

| Control | Baseline |

| Cisplatin (CDDP) alone | Increased |

| ZnPP IX + CDDP | Significantly Increased (P < 0.05 vs. CDDP alone) |

| Hemin (HO-1 Inducer) + CDDP | Decreased (P < 0.05 vs. CDDP alone) |

This table summarizes findings from flow cytometry studies using an oxidant-sensitive probe, demonstrating that ZnPP IX enhances cisplatin-induced ROS production.

Effects on Neurohumoral Receptor-Mediated Responses in Isolated Tissues and Animal Models

Direct research investigating the specific effects of this compound on neurohumoral receptor-mediated responses in isolated tissues and animal models is limited in publicly available scientific literature. While zinc itself is known to be an endogenous modulator of various ligand- and voltage-gated ion channels, specific studies detailing the action of the complete this compound compound on adrenergic, cholinergic, or other neurohumoral receptors are not well-documented. Therefore, a detailed account of its influence on these specific physiological responses cannot be provided at this time.

Influence on Hypothalamic Hormone Release in Animal Studies

While direct studies using this compound on hypothalamic hormone release are scarce, its mechanism of action as a heme oxygenase (HO) inhibitor provides strong evidence for its potential influence. The HO system, particularly its product carbon monoxide (CO), is recognized as a significant modulator of neuropeptide release in the hypothalamus.